4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide
Description
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide is a piperidine derivative characterized by a methoxy group at the 4-position of the piperidine ring and a 2-methoxyethyl carboxamide substituent. Its structural flexibility allows for diverse functionalization, making it a subject of interest in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-14-8-5-11-10(13)12-6-3-9(15-2)4-7-12/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYJWDIJTCOABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1CCC(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2129781-55-9 | |
| Record name | 4-methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with methoxyethylamine and methoxycarbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperidine, methoxyethylamine, methoxycarbonyl chloride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: Piperidine is reacted with methoxyethylamine in the presence of a base such as triethylamine. Methoxycarbonyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxycarbonyl derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide and related compounds:
Key Observations :
- Methoxy vs.
- Carboxamide Linkers : While the target compound uses a simple 2-methoxyethyl carboxamide, derivatives like incorporate indole and pyridone moieties, which may enhance binding affinity to CNS receptors .
- Piperazine vs. Piperidine Hybrids : The piperazine-containing compound introduces aromaticity (2-methoxyphenyl), likely altering receptor selectivity compared to the purely aliphatic target molecule .
Critical Differences :
- The target compound’s synthesis likely avoids aromatic coupling steps (unlike ), simplifying purification.
- Use of NaBH3CN in vs. carbodiimide in the target compound highlights divergent approaches to stabilizing intermediates.
Solubility and Stability:
- The target compound’s dual methoxy groups may reduce aqueous solubility compared to the hydroxylated derivative , but improve metabolic stability by resisting oxidation .
- Compound ’s indole-pyridone core shows fluorescence properties (implied by LC-MS data), which could be leveraged in bioimaging applications .
Pharmacological Potential:
- Piperazine derivatives like exhibit serotonin receptor affinity due to their aromatic substituents, whereas the target compound’s aliphatic chain may favor dopamine receptor interactions .
- Compound ’s hydroxyl group and extended ether chain suggest utility in prodrug formulations requiring hydrolysis for activation .
Biological Activity
4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with methoxy groups and a carboxamide moiety, which contributes to its biological activity. The chemical structure can be represented as follows:
This structure is essential for understanding the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways involved in neurotransmitter regulation.
Structure-Activity Relationship (SAR)
Recent research has highlighted the importance of structural modifications in enhancing the potency and selectivity of piperidine derivatives. For instance, modifications at the piperidine nitrogen or the carboxamide group can significantly influence the compound's biological efficacy.
| Modification | Effect on Activity |
|---|---|
| N-alkylation | Increased potency |
| Aromatic substitution | Enhanced selectivity |
| Carboxamide variation | Altered pharmacokinetics |
Neuropharmacological Studies
One notable study investigated the effects of this compound on neurotransmitter levels in neuronal cell cultures. The compound demonstrated a significant reduction in anandamide levels, suggesting its role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) activity. This finding indicates potential applications in managing conditions related to endocannabinoid signaling.
Antimicrobial Activity
In another study, derivatives of piperidine compounds were screened for antimicrobial activity against various pathogens. The results indicated that modifications similar to those in this compound could yield compounds with selective antibacterial effects, particularly against resistant strains of bacteria.
In Vitro and In Vivo Studies
Research has shown that this compound exhibits promising results in both in vitro and in vivo models. Notably, it has been reported to achieve effective concentrations that inhibit target enzymes without significant cytotoxicity to normal cells.
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of NAPE-PLD activity at concentrations ≤ 30 µM |
| In Vivo | Demonstrated behavioral effects in mouse models consistent with modulation of endocannabinoid signaling |
Q & A
Q. What are the optimal synthetic routes and purification strategies for 4-Methoxy-N-(2-methoxyethyl)piperidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step processes, including condensation of substituted piperidine precursors with carboxamide-forming reagents. For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions under anhydrous conditions . Purification may employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitoring reaction progress via TLC and characterizing intermediates via -NMR ensures fidelity. For piperidine derivatives, maintaining inert atmospheres (N) prevents oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. For structurally similar carboxamides, unit cell parameters (e.g., ) and space group assignments (e.g., monoclinic ) are critical .
- NMR spectroscopy : - and -NMR identify methoxy ( ppm) and piperidine ring protons ( ppm). COSY and HSQC confirm connectivity .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated ) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong acids/oxidizers) .
- Spill Management : Absorb with inert material (vermiculite), avoid dust generation, and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological targets?
- Methodological Answer :
- Substituent Variation : Replace methoxy groups with halogens or bulkier alkoxy groups to assess steric/electronic effects on receptor binding. For example, fluorinated analogs in piperidine-carboxamides show enhanced metabolic stability .
- Bioassays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Compare IC values of analogs to identify pharmacophores .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, prioritizing substituents that improve binding affinity .
Q. What computational approaches predict the compound’s stability and reactivity under varying conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density distribution and reactive sites (e.g., carboxamide hydrolysis susceptibility) .
- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies or degradation pathways.
- pKa Prediction : Tools like MarvinSketch estimate protonation states affecting solubility (e.g., piperidine ) .
Q. How can contradictory data in stability or bioactivity studies be resolved?
- Methodological Answer :
- Controlled Replication : Repeat assays under standardized conditions (pH, temperature) to isolate variables. For instance, discrepancies in enzymatic inhibition may arise from buffer composition .
- Advanced Analytics : Use HPLC-MS to detect degradation products (e.g., hydrolyzed carboxamide) during stability trials .
- Meta-Analysis : Cross-reference with structurally related compounds (e.g., 4-phenoxyphenoxy derivatives) to identify trends in reactivity .
Q. What strategies validate the compound’s ecological impact and biodegradation potential?
- Methodological Answer :
- OECD 301 Tests : Assess ready biodegradability via dissolved organic carbon (DOC) removal over 28 days .
- QSAR Modeling : Predict ecotoxicity (e.g., LC for Daphnia magna) using EPI Suite or TEST software .
- Soil Mobility Studies : Column chromatography with humic acid-coated silica evaluates adsorption coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
